Vanadium hydride

説明

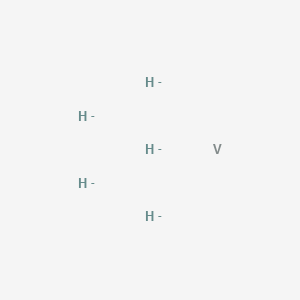

Vanadium Hydride (VH) is a compound with a molecular weight of 51.9494 . It is a metal hydride where the oxidation number of vanadium is 1 .

Molecular Structure Analysis

The structure of vanadium hydride is related to body-centered cubic (bcc) structures which enhance hydride diffusion . The active composition of vanadium hydride is most likely VH0.44N0.16 .Chemical Reactions Analysis

Vanadium hydride participates in reactions such as V- + H+ = HV . It has been found that transition metal hydrides, including vanadium hydride, are involved in hydride transfer reactions in chemical synthesis, catalysis, and biology .Physical And Chemical Properties Analysis

Vanadium hydride has some special physical and chemical properties. For example, when the temperature rises from 25 ℃ to 200 ℃, the pressure of hydrogen released from vanadium hydride will sharply increase, making it an ideal compressor material . The calculated electronic band structure and density of states indicate both stable phases are metallic .科学的研究の応用

Hydrogen Storage and Desorption

Vanadium hydride (VH2) is a potential candidate for onboard hydrogen storage applications due to its high gravimetric hydrogen storage capacity (approximately 3.8 mass%), surpassing the widely explored AB5, AB2, and AB intermetallic compounds. VH2 releases hydrogen in two steps, with the first step achievable at ambient temperature and pressure. However, the second step requires high temperatures, limiting the usable hydrogen storage capacity. Tailoring the thermodynamics and kinetics of the hydrogen desorption reaction of VH2, particularly the second step, can enhance its usable hydrogen storage capacity at ambient conditions. This enhancement can be achieved by selecting suitable alloy additives based on electronic considerations (Kumar, Tiwari, & Krishnamurthy, 2015).

Hydride Phase Equilibria in Alloy Membranes

Vanadium's high permeability to hydrogen makes it a leading alternative to Pd alloys for hydrogen-selective alloy membrane applications. However, it is prone to brittle failure due to excessive hydrogen absorption and transitions between BCC α and BCT β phases. V-Ti-Ni alloys, comprising a vanadium solid solution and interdendritic Ni-Ti compounds, are investigated for their potential in hydrogen-selective membrane applications. These alloys are thought to stabilize the alloy against brittle failure, but their ability to do so is questionable (Dolan et al., 2015).

Metal Hydride Heat Pumps

Vanadium-based hydrides are considered for use in metal hydride heat pumps. Due to their unusually high values of enthalpy (ΔH) and entropy (ΔS) of dihydride formation, these hydrides are particularly suitable for this application. The increased values of ΔS allow operation at sufficiently high hydrogen pressures, enhancing the coefficient of performance (COP) of the heat pump compared to pumps employing intermetallic compounds (Libowitz & Maeland, 1987).

Lithium and Hydrogen Storage

A vanadium aryl hydride gel, prepared by thermal decomposition and hydrogenation of tetraphenyl vanadium, was evaluated for its electrochemical and hydrogen storage performance. This material, consisting predominantly of vanadium centers in oxidation states II–IV, showed reversible redox activity and a promising peak capacity for lithium batteries. It also retained a significant portion of its capacity after repeated charge-discharge cycling, indicating its potential for lithium and hydrogen storage applications (Morris et al., 2016).

Superconductivity in Vanadium Hydrides

High-temperature superconductive properties in compressed hydrogen-rich vanadium hydrides have been studied. Stable unexpected stoichiometries of hydrogen-rich V hydrides (e.g., VH3, VH5, VH8) emerge under pressure, exhibiting metallic characteristics with a strong ionic feature. Among these, VH5 and VH8 are identified as superconductors with estimated superconducting temperatures of 18.5 K and 71.4 K at 200 GPa, respectively, uncovering the high-temperature superconductive nature of vanadium hydrides (Li & Peng, 2017).

将来の方向性

In future experiments, researchers plan to add more hydrogen to zirconium vanadium hydride at various pressures to evaluate the material’s potential for electrical conductivity . The discovery of the hydrogen atoms in a metal hydride material being much more tightly spaced than had been predicted for decades could possibly facilitate superconductivity at or near room temperature and pressure .

特性

IUPAC Name |

hydride;vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/V.5H/q;5*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBXMZKVQTVCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[H-].[H-].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5V-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

55.981 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanadium hydride | |

CAS RN |

12713-06-3, 13966-93-3 | |

| Record name | Vanadium hydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012713063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)

![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)

![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)

![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)